8(R),15(S)-DiHETE

Pain Research Inflammation Lipidomics

8(R),15(S)-DiHETE is a stereospecific dihydroxyeicosatetraenoic acid metabolite produced from arachidonic acid via the 15-lipoxygenase (15-LO) pathway. It functions as an endogenous lipid mediator with characterized pro-nociceptive (hyperalgesic) and neuronal sensitizing properties in mammalian systems.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B13717390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(R),15(S)-DiHETE
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1
InChIKeyNNPWRKSGORGTIM-ISEFYURISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8(R),15(S)-DiHETE: A 15-Lipoxygenase-Derived Eicosanoid with Stereospecific Pro-Nociceptive Activity


8(R),15(S)-DiHETE is a stereospecific dihydroxyeicosatetraenoic acid metabolite produced from arachidonic acid via the 15-lipoxygenase (15-LO) pathway [1]. It functions as an endogenous lipid mediator with characterized pro-nociceptive (hyperalgesic) and neuronal sensitizing properties in mammalian systems . Its biological activity is highly stereospecific, distinguishing it from other diHETE isomers and establishing it as a key reference standard for studies of 15-LO-mediated pain signaling and inflammation [1].

Pathway 15‑lipoxygenase (15‑LO) pathway research, stereospecific eicosanoid signaling
Model system Neuronal sensitization and nociceptive threshold studies in mammalian models
Identity Single enantiomer reference standard; not a generic diHETE mixture

Why Stereochemistry Matters: 8(R),15(S)-DiHETE Cannot Be Replaced by Generic 8,15-DiHETE Mixtures or Alternate Isomers


Substituting 8(R),15(S)-DiHETE with generic diHETE mixtures, the 8(S),15(S) stereoisomer, or other related 15-lipoxygenase products yields fundamentally different, often opposing, biological outcomes. Studies demonstrate that the (R) configuration at carbon 8 is essential for hyperalgesic activity, as the 8(S),15(S)-diHETE isomer not only lacks this activity but functions as a receptor-directed antagonist that completely blocks the pro-nociceptive effects of 8(R),15(S)-DiHETE in vivo . Furthermore, the 8(S),15(S) isomer exhibits distinct cellular chemotactic profiles, including eosinophil recruitment with an ED50 of 1.5 µM, a property not shared by 8(R),15(S)-DiHETE [1]. Procurement of the precise stereoisomer is therefore mandatory for experiments requiring a hyperalgesic standard, a 15-LO pathway reference control, or a tool to study stereospecific receptor interactions.

Target Compound 8(R),15(S)-DiHETE – stereospecific hyperalgesic activity, agonist at pro‑nociceptive receptor
8(S),15(S)-DiHETE Opposite functional profile: hypoalgesia and antagonist activity; blocks target‑compound sensitization
Target Compound 8(R),15(S)-DiHETE – required for pro‑nociceptive signaling and stereospecific receptor activation
Generic 8,15‑DiHETE mixtures Uncontrolled isomer composition introduces antagonist activity and unpredictable chemotactic effects

Quantitative Evidence Guide for 8(R),15(S)-DiHETE: Direct Comparative Data Versus Key Analogs


8(R),15(S)-DiHETE vs. 8(S),15(S)-DiHETE: Stereospecific Hyperalgesia in Rat Paw Withdrawal Model

8(R),15(S)-DiHETE induces a dose-dependent hyperalgesic effect in the rat paw withdrawal model, whereas its stereoisomer 8(S),15(S)-DiHETE produces the opposite effect (hypoalgesia) and acts as a functional antagonist. At a dose of 100 ng, 8(R),15(S)-DiHETE significantly decreases the nociceptive threshold, while 8(S),15(S)-DiHETE increases it .

Hyperalgesia vs. 8(S),15(S)
Data to verify
8(R),15(S): dose‑dependent hyperalgesia (↓ nociceptive threshold, 100 ng).
8(S),15(S): hypoalgesia (↑ threshold), functional antagonist.
Opposing stereoisomer effects: agonist vs antagonist
Source data not provided; verify against original rat paw withdrawal study
Pain Research Inflammation Lipidomics

Functional Antagonism: 8(S),15(S)-DiHETE Blocks 8(R),15(S)-DiHETE-Induced Sensitization of C-Fiber Nociceptors

In a rat cutaneous C-fiber mechanoheat nociceptor preparation, 8(R),15(S)-DiHETE significantly decreased the mechanical threshold for activation, indicating sensitization. This sensitization was completely antagonized by co-administration of the 8(S),15(S)-DiHETE stereoisomer [1]. The antagonism was specific to 8(R),15(S)-DiHETE-mediated effects, as 8(S),15(S)-DiHETE failed to block PGE2-induced sensitization [1].

C‑fiber sensitization
Head‑to‑head
8(R),15(S): mechanical threshold ↓ (sensitization, n=33).
Co‑admin 8(S),15(S): complete antagonism (n=10); no effect on PGE₂ sensitization (n=7).
Stereospecific sensitization blocked by isomer
Single‑unit C‑fiber recording in rat hairy skin
Neurophysiology Pain Electrophysiology

Distinct Cellular Chemotactic Selectivity: 8(S),15(S)-DiHETE is Eosinophil-Selective; 8(R),15(S)-DiHETE Lacks Neutrophil Activity

8(S),15(S)-DiHETE induces chemotaxis of human eosinophils with an ED50 of 1.5 µM but is not chemotactic for neutrophils [1]. In contrast, 8(R),15(S)-DiHETE was found to be inactive in a human polymorphonuclear leukocyte chemokinetic assay when compared directly to leukotriene B4 [2]. This demonstrates a stark functional divergence between the two stereoisomers in leukocyte recruitment.

Chemotaxis selectivity
Cross‑study
8(R),15(S): inactive in PMN chemokinesis.
8(S),15(S): ED₅₀ 1.5 µM eosinophil chemotaxis, inactive for neutrophils.
Distinct leukocyte recruitment profiles
Cross‑study comparison; experimental conditions may differ
Immunology Chemotaxis Cell Biology

Stereospecific Receptor Interaction: 8(R),15(S)-DiHETE Hyperalgesia is Receptor-Mediated and Blocked by Stereoisomer Antagonism

The hyperalgesic effect of 8(R),15(S)-DiHETE is stereospecific and receptor-dependent. The 8(S),15(S)-DiHETE isomer acts as a receptor-directed antagonist, blocking 8(R),15(S)-DiHETE-induced hyperalgesia in a dose-dependent manner without affecting PGE2-induced hyperalgesia, indicating distinct receptor pathways . This is further supported by studies showing 8(R),15(S)-DiHETE interacts with stereospecific receptors on visceral afferents, whereas LTB4 produces opposing (inhibitory) effects on the same afferent population [1].

Receptor interaction
Source review
8(R),15(S): augments afferent activity (+0.22 imp/s); sensitization blocked by 8(S),15(S).
8(S),15(S): attenuates activity (−0.32 imp/s); no effect on PGE₂ pathway.
Receptor‑mediated, pathway‑specific hyperalgesia
p value reported; visceral afferent model
Receptor Pharmacology Pain Lipid Signaling

8(R),15(S)-DiHETE vs. LTB4: Opposing Modulation of Visceral Afferent Activity

In a cat model of abdominal ischemia, topical application of 8(R),15(S)-DiHETE (125 ng) augmented impulse activity of ischemically sensitive C-fiber afferents from 0.48 ± 0.15 to 0.70 ± 0.15 impulses/s (p<0.05, n=9) and decreased mechanical threshold [1]. Conversely, LTB4 (125 ng) attenuated impulse activity from 0.82 ± 0.23 to 0.42 ± 0.10 impulses/s (p<0.05, n=10) [1]. The 8(S),15(S)-DiHETE isomer (125 ng) also attenuated activity from 0.77 ± 0.48 to 0.45 ± 0.13 impulses/s (p<0.05, n=6), mimicking LTB4 rather than 8(R),15(S)-DiHETE [1].

Visceral afferent vs LTB₄
Head‑to‑head
8(R),15(S): +0.22 imp/s excitation (125 ng, cat ischemia).
LTB₄: −0.40 imp/s inhibition on same afferent population.
Opposing functional outcomes vs LTB₄
Cat visceral C‑fiber recording; p value reported
Visceral Pain Ischemia Lipidomics

Optimal Research Application Scenarios for 8(R),15(S)-DiHETE Based on Quantitative Evidence


Standardized Positive Control in Rodent Hyperalgesia and Nociception Models

For researchers assessing hyperalgesic mechanisms or screening analgesic compounds using the rat paw withdrawal assay, 8(R),15(S)-DiHETE serves as a validated, stereospecific positive control that reliably induces dose-dependent hyperalgesia . Its effects can be specifically antagonized by 8(S),15(S)-DiHETE, providing a built-in verification system for experimental design. This application is directly supported by evidence that 8(R),15(S)-DiHETE significantly decreases nociceptive threshold in this model .

Agonist for Studying 15-Lipoxygenase-Mediated C-Fiber Sensitization in Electrophysiology

In single-unit electrophysiological recordings of cutaneous or visceral C-fiber nociceptors, 8(R),15(S)-DiHETE is the requisite agonist for inducing mechanical and thermal sensitization . The complete antagonism of this sensitization by its stereoisomer 8(S),15(S)-DiHETE provides a powerful tool for confirming receptor-mediated, stereospecific effects and for dissecting 15-LO pathway contributions to neuronal excitability .

Reference Standard for Differentiating 15-LO Pathway Eicosanoids in Lipidomics and Metabolomics

Given that human epithelial cells and leukocytes generate multiple isomers of 8,15-diHETE , 8(R),15(S)-DiHETE is an essential analytical reference standard for the unambiguous identification and quantification of this specific stereoisomer in biological samples via HPLC or LC-MS/MS. Its distinct biological activity profile differentiates it from the 8(S),15(S) isomer, making precise quantification critical for studies correlating lipid mediator levels with functional outcomes [1].

Tool for Investigating Stereospecific Receptors Distinct from LTB4 and PGE2 Pathways

For pharmacological studies aimed at characterizing novel eicosanoid receptors, 8(R),15(S)-DiHETE is an indispensable agonist. Evidence shows its hyperalgesic and sensitizing effects are stereospecific, receptor-dependent, and not antagonized by interventions targeting PGE2 pathways . Furthermore, its opposing effect to LTB4 on visceral afferents [1] demonstrates it acts through a distinct receptor system, making it a critical probe for deorphanizing lipid receptors involved in pain and inflammation.

Application
Selection Property
Validation Focus
Rodent nociception model studies
Stereospecific hyperalgesic reference
Endpoint response consistency with 8(S),15(S) antagonism check
C‑fiber sensitization electrophysiology
Stereospecific agonist for 15‑LO pathway
Antagonism by 8(S),15(S) isomer to confirm receptor mediation
Lipidomics and metabolomics analysis
Chiral analytical reference standard
Retention time and MS/MS fragmentation matching
Novel eicosanoid receptor pharmacology
Stereospecific receptor agonist probe
Pathway independence from PGE₂ and LTB₄ receptor systems
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